molecular formula C5H11N B13439762 Cyclopentylamine-d4

Cyclopentylamine-d4

Cat. No.: B13439762
M. Wt: 89.17 g/mol
InChI Key: NISGSNTVMOOSJQ-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentylamine-d4 is a deuterated derivative of cyclopentylamine, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. This compound is primarily utilized in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentylamine-d4 can be synthesized through the catalytic hydrogenation of cyclopentanone-d4 in the presence of ammonia. The reaction typically occurs over a nickel catalyst at elevated temperatures and pressures. The process involves the following steps:

    Cyclopentanone-d4: is reacted with ammonia.

    Nickel catalyst: is used to facilitate the hydrogenation process.

  • The reaction is carried out at temperatures ranging from 150 to 200°C and pressures around 20 MPa.

Industrial Production Methods

In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves continuous hydrogenation in a fixed-bed reactor, ensuring efficient conversion and high yield. The use of advanced catalysts and optimized reaction conditions further enhances the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylamine-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclopentanone-d4 using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to cyclopentane-d4 using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

    Oxidation: Cyclopentanone-d4.

    Reduction: Cyclopentane-d4.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Cyclopentylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide distinct signals in NMR spectra, making it a valuable internal standard and reference compound.

    Mass Spectrometry: this compound is used as a reference compound in mass spectrometry due to its unique mass-to-charge ratio.

    Pharmaceutical Research: The compound is used in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.

    Organic Synthesis: this compound serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclopentylamine-d4 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals, allowing for precise structural elucidation of complex molecules. In mass spectrometry, the unique mass-to-charge ratio of this compound enables accurate identification and quantification of compounds.

Comparison with Similar Compounds

Cyclopentylamine-d4 is compared with other similar compounds to highlight its uniqueness:

    Cyclopentylamine: The non-deuterated version of this compound, which lacks the distinct spectroscopic properties provided by deuterium.

    Cyclohexylamine: A similar compound with a six-membered ring, which exhibits different chemical and physical properties.

    Cyclobutylamine: A compound with a four-membered ring, which has different reactivity and stability compared to this compound.

This compound stands out due to its deuterium content, which imparts unique spectroscopic characteristics and increased stability, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C5H11N

Molecular Weight

89.17 g/mol

IUPAC Name

3,3,4,4-tetradeuteriocyclopentan-1-amine

InChI

InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2/i1D2,2D2

InChI Key

NISGSNTVMOOSJQ-LNLMKGTHSA-N

Isomeric SMILES

[2H]C1(CC(CC1([2H])[2H])N)[2H]

Canonical SMILES

C1CCC(C1)N

Origin of Product

United States

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